molecular formula C₁₄H₁₄N₄ B1145203 N2-Methyl-PhIP CAS No. 934976-47-3

N2-Methyl-PhIP

Cat. No.: B1145203
CAS No.: 934976-47-3
M. Wt: 238.29
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Methyl-PhIP is a research chemical offered for investigational purposes. It is an analog of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) , a well-characterized heterocyclic aromatic amine (HAA) . PhIP is the most abundant HAA formed in cooked meat and fish and is the subject of significant research interest due to its metabolic activation into DNA-reactive species . Studies on PhIP itself are extensive and investigate its metabolic pathways, including N-hydroxylation by enzymes like CYP1A2 and subsequent conjugation, which can lead to the formation of DNA adducts such as dG-C8-PhIP . These adducts have been detected in human tissues including colon, breast, and prostate . As a derivative of this compound, this compound may be of value in studies exploring the structure-activity relationships of HAAs, their metabolic fate, and the mechanisms of their biological effects. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations. Specific data on the properties, applications, and mechanism of action of this compound is not currently available in the public scientific literature.

Properties

CAS No.

934976-47-3

Molecular Formula

C₁₄H₁₄N₄

Molecular Weight

238.29

Origin of Product

United States

Formation and Occurrence of N2 Methyl Phip in Complex Systems

Elucidation of Precursor Pathways for N2-Methyl-PhIP Generation

The formation of this compound, a derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), is a complex process involving several key precursor molecules and reaction conditions.

Role of Amino Acid Precursors in this compound Formation Kinetics

Amino acids are fundamental to the formation of PhIP. mdpi.com Phenylalanine, in particular, has been identified as a primary amino acid precursor. mdpi.comfsjour.com Studies using chemical model systems have demonstrated that the concentration of PhIP increases significantly with reaction time and temperature, following first-order reaction kinetics, which indicates that the formation is dependent on the amino acid concentration. mdpi.com In these models, PhIP was detected in systems containing phenylalanine and proline, but not glycine. mdpi.com The phenylalanine model system exhibited a higher rate of PhIP formation, suggesting that meats with a high phenylalanine content are more prone to forming PhIP. mdpi.com

Other amino acids can also influence PhIP formation. In the absence of lipids, amino acids such as cysteine, serine, aspartic acid, threonine, asparagine, tryptophan, tyrosine, and proline have been shown to significantly increase the yield of PhIP. uq.edu.aunih.gov This is thought to be due to the thermal decomposition of these amino acids, which produces reactive carbonyls that can convert phenylalanine to phenylacetaldehyde, a key intermediate in PhIP formation. nih.gov

Contribution of Creatinine (B1669602) and Other Nitrogenous Compounds

Creatinine, a compound found in muscle, is another crucial precursor for PhIP formation. wikipedia.org It provides the imidazole (B134444) ring structure of the PhIP molecule. frontiersin.org The reaction between phenylalanine and creatinine is a cornerstone of PhIP synthesis. frontiersin.orgfrontiersin.org

Interestingly, creatinine exhibits a dual effect on PhIP formation. While it acts as a precursor, at high concentrations, it can also inhibit PhIP formation. uq.edu.aunih.gov This inhibitory effect is attributed to the formation of adducts between creatinine and PhIP, which are linked by hydrogen bonds at the N2 and N3 sites of PhIP. uq.edu.aufrontiersin.orgnih.gov This interaction effectively reduces the amount of free PhIP. uq.edu.aunih.gov

Other nitrogenous compounds also play a role. For instance, the degradation of glucose through the Maillard reaction can produce furfural (B47365) and 5-methyl-2-furfural, which have been shown to mitigate PhIP formation by reacting with phenylalanine and preventing its conversion to phenylacetaldehyde. nih.gov

Influence of Thermal Processes on this compound Formation Dynamics

Thermal processing is a critical factor driving the formation of PhIP. wikipedia.org The rate of PhIP formation generally increases with both cooking temperature and duration. mdpi.comwikipedia.org In chemical model systems, increasing the temperature from 150°C to 240°C significantly boosted PhIP concentration. mdpi.com However, at very high temperatures (240°C and 270°C), a reduction in PhIP levels has been observed, likely due to its degradation. mdpi.com

Different cooking methods also impact PhIP formation. High-temperature cooking methods like griddling and sautéing, which can reach temperatures up to 250°C, have been shown to produce measurable amounts of PhIP in the crust of meats. researchgate.net

Environmental Presence and Dietary Sources Implicating this compound Formation

This compound is primarily found in cooked muscle meats. wikipedia.org Its formation is a consequence of high-temperature cooking processes such as grilling, frying, broiling, and barbecuing. uq.edu.au The amount of PhIP can vary depending on the type of meat, the cooking method, and the final "doneness" of the meat. wikipedia.org

Beyond dietary sources, the broader environmental presence of nitrogenous compounds from agricultural practices and other sources contributes to the pool of precursors available for various chemical reactions in the environment. mdpi.comepa.govresearchgate.net While not directly forming this compound, these nitrogen cycles highlight the ubiquitous nature of its foundational components in the environment. mdpi.comepa.gov

Mechanistic Models for De Novo this compound Synthesis in Controlled Environments

The synthesis of this compound can be understood through mechanistic models developed in controlled laboratory settings. The generally accepted mechanism involves the Strecker degradation of phenylalanine to form phenylacetaldehyde. frontiersin.orgfrontiersin.orgnih.govresearchgate.net This intermediate then undergoes an aldol (B89426) condensation reaction with creatinine. frontiersin.orgfrontiersin.org The resulting product subsequently participates in a series of reactions, including a Schiff base reaction, to ultimately form the PhIP molecule. frontiersin.orgfrontiersin.org

The formation of PhIP is considered a bimolecular reaction, often occurring as a coproduct of the Maillard reaction. mdpi.comresearchgate.net Kinetic studies support a first-order reaction model concerning the amino acid precursor concentration. mdpi.com Molecular docking studies have further elucidated the inhibitory mechanism of excess creatinine, predicting the formation of stable adducts with PhIP through hydrogen bonding. uq.edu.aunih.gov These models provide a framework for understanding and potentially mitigating the formation of this compound in food.

Metabolic Transformation and Enzymology of N2 Methyl Phip

Identified Metabolic Pathways for PhIP Transformation

The biotransformation of PhIP is generally categorized into Phase I and Phase II metabolic reactions. These pathways modify the chemical structure of PhIP, influencing its excretion and interaction with cellular macromolecules.

Primary Phase I Biotransformation Pathways

The initial and critical step in the metabolic activation of PhIP is N-hydroxylation, a Phase I oxidation reaction. acs.orgwikipedia.org This reaction is primarily catalyzed by cytochrome P450 enzymes and converts PhIP into N-hydroxy-PhIP (N2-OH-PhIP). nih.govoup.comebi.ac.uk This metabolite is a precursor to highly reactive species. Another Phase I reaction is the hydroxylation of the phenyl ring of PhIP, leading to metabolites such as 4'-hydroxy-PhIP, which is generally considered a detoxification pathway. acs.org

Secondary Phase II Conjugation Pathways

Following Phase I metabolism, PhIP and its metabolites undergo Phase II conjugation reactions. These reactions typically increase the water solubility of the compounds, facilitating their elimination from the body. For PhIP, key Phase II pathways include:

Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to PhIP or N-hydroxy-PhIP. This is a major detoxification pathway for PhIP in humans. acs.orgwikipedia.org

Sulfonation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to N-hydroxy-PhIP, forming a reactive ester. wikipedia.org

Acetylation: N-acetyltransferases (NATs) can O-acetylate N-hydroxy-PhIP, also producing a highly reactive electrophile. wikipedia.org

While methylation is a known Phase II conjugation reaction for some xenobiotics, the specific N-methylation of PhIP at the N2-position to form N2-Methyl-PhIP is not detailed in the scientific literature found.

Enzymatic Systems Governing PhIP Biotransformation

A specific concert of enzymes is responsible for the metabolic fate of PhIP. The involvement of these enzyme families in the established pathways is well-characterized.

Involvement of Cytochrome P450 Enzymes

The Cytochrome P450 (CYP) superfamily of enzymes is paramount in the initial metabolic activation of PhIP. oup.com The key isoforms involved are:

CYP1A2: This is the principal enzyme responsible for the N-hydroxylation of PhIP to its proximate carcinogen, N-hydroxy-PhIP, in humans. acs.orgwikipedia.org

CYP1A1 and CYP1B1: These isoforms also contribute to the metabolism of PhIP, although generally to a lesser extent than CYP1A2. acs.org

The relative activities of these enzymes can be influenced by genetic polymorphisms and environmental factors, leading to inter-individual differences in PhIP metabolism.

Role of Methyltransferases in PhIP Metabolism

The specific role of methyltransferases in the formation of this compound is not established in the available scientific literature. While one study in rats noted the presence of "methylated PhIP metabolites" in urine and suggested a possible role for N-methyltransferase (NMT), the study did not identify the precise chemical structure of these metabolites as this compound or elucidate the specific enzymes involved. Therefore, a definitive description of this pathway and the responsible methyltransferases cannot be provided based on current research.

Contribution of UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) to Conjugation Processes

UGTs and SULTs play significant roles in the Phase II metabolism of PhIP and its metabolites.

UGTs: Several UGT isoforms are capable of glucuronidating PhIP and N-hydroxy-PhIP. This conjugation is a critical detoxification pathway, as it leads to more water-soluble and readily excretable products. wikipedia.orgoup.com

SULTs: These enzymes are involved in the O-sulfonation of N-hydroxy-PhIP. This reaction, in contrast to glucuronidation, is an activation step that can lead to the formation of DNA-reactive species.

The balance between these activating (SULTs, NATs) and detoxifying (UGTs) pathways is a key determinant of the ultimate biological effects of PhIP exposure.

Summary of Enzyme Involvement in PhIP Metabolism

Enzyme Family Specific Enzymes Role in PhIP Metabolism Metabolic Phase
Cytochrome P450 CYP1A2, CYP1A1, CYP1B1N-hydroxylation of PhIP to N-hydroxy-PhIP (activation)Phase I
UDP-Glucuronosyltransferases Various UGT isoformsGlucuronidation of PhIP and N-hydroxy-PhIP (detoxification)Phase II
Sulfotransferases Various SULT isoformsO-sulfonation of N-hydroxy-PhIP (activation)Phase II
N-acetyltransferases NAT1, NAT2O-acetylation of N-hydroxy-PhIP (activation)Phase II
Methyltransferases Not IdentifiedThe formation of this compound is not documented.Phase II (Theoretical)

A comprehensive review of available scientific literature reveals a notable lack of specific research data for the compound “this compound” within the requested contexts of its metabolic transformation, enzymology, and in vivo or in vitro disposition.

The majority of metabolic studies on related heterocyclic amines focus extensively on the parent compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), and its primary metabolites, such as N-hydroxy-PhIP and 4'-hydroxy-PhIP. While the role of N-acetyltransferases (NATs) in the bioactivation of N-hydroxy-PhIP is well-documented, specific information detailing the interaction of these enzymes with a methylated N2-PhIP derivative is not present in the available literature.

Similarly, searches for in vitro metabolic profiling, kinetic studies, and in vivo disposition in animal models did not yield results specifically for this compound. Research in these areas is concentrated on understanding the metabolic pathways of PhIP itself, including its N-hydroxylation, glucuronidation, and sulfation, and comparing these pathways across different species. For instance, studies have detailed the excretion of PhIP and its known metabolites in rats and mice, but this compound is not identified as a metabolite in these studies.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the specified outline focusing solely on this compound, as the primary research data does not appear to be available in the public domain. Any attempt to build the requested article would require substituting information about PhIP, which would violate the strict instruction to focus exclusively on this compound.

Molecular Interactions and Cellular Responses to N2 Methyl Phip

DNA Adduct Formation and Characterization Induced by N2-Methyl-PhIP or its Metabolites

The genotoxicity of the food-borne mutagen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) is initiated by its metabolic activation to reactive intermediates that can form covalent bonds with DNA, creating DNA adducts. pnas.orgnih.gov This process is a critical early step in chemical carcinogenesis. pnas.org The primary activating pathway involves N-hydroxylation, mainly by cytochrome P450 1A2, followed by O-acetylation or O-sulfation to produce a reactive nitrenium ion. pnas.orgnih.gov This electrophilic species then reacts with nucleophilic sites in the DNA. oup.com

Structural Elucidation of this compound-Derived DNA Adducts (e.g., N2-methyl-2'-deoxyguanosine)

The major DNA adduct formed by PhIP is at the C8 position of guanine (B1146940), resulting in N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP). pnas.orgoup.com However, adducts at the N2 position of guanine are also formed, though typically at lower levels. nih.gov The reaction of N-acetoxy-PhIP, a reactive metabolite of PhIP, with oligonucleotides has been shown to produce multiple adducts, including one with a mass consistent with PhIP bound to the N2 position of guanine. nih.gov

The structural characterization of these adducts is crucial for understanding their biological consequences. Techniques such as 32P-postlabeling and mass spectrometry are employed to detect and identify PhIP-DNA adducts. oup.comacs.org For instance, isotope-dilution UPLC-MS/MS has been used to quantify specific adducts like N2-furfuryl deoxyguanosine, a structural mimic of damage induced by other compounds. researchgate.net The structural details of N2-Methyl-2'-deoxyguanosine, a related modified nucleoside, have also been characterized, providing insights into the potential structure of this compound adducts. scbt.comnih.gov

Interactive Table: Properties of N2-Methyl-Guanosine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
N2-Methyl-guanosine 2140-77-4 C11H15N5O5 297.27 Methylated at the N2 position of the guanine base in a ribonucleoside. jenabioscience.com
N2-Methyl-2'-deoxyguanosine 19916-77-9 C11H15N5O4 281.27 A modified deoxyribonucleoside with a methyl group at the N2 position of guanine. scbt.comcymitquimica.com

Conformational Perturbations in DNA Structures Upon this compound Adduction

The covalent binding of a bulky molecule like PhIP to a DNA base causes significant distortion of the DNA double helix. pnas.orgescholarship.org The conformation of the DNA adduct is a critical determinant of its biological outcome, influencing processes like DNA repair and replication. nih.gov

For the major dG-C8-PhIP adduct, NMR studies have revealed that it can exist in multiple conformations. pnas.org A major conformation involves the PhIP molecule intercalating into the DNA helix, causing the modified guanine to be displaced and creating a significant bend in the DNA structure. pnas.org The phenyl ring of PhIP resides in the minor groove, leading to its widening and a compression of the major groove. pnas.org

While less is known specifically about the conformational changes induced by this compound adducts, studies on other N2-dG adducts provide valuable insights. For example, the N2-dG adduct of another heterocyclic amine, IQ (2-amino-3-methylimidazo[4,5-f]quinoline), adopts a base-displaced intercalated conformation. windows.net In this structure, the modified guanine remains in the anti-conformation, the IQ moiety intercalates into the helix, and the complementary cytosine is displaced into the major groove. windows.net The conformation of these adducts can be influenced by the surrounding DNA sequence. nih.govwindows.net These structural perturbations are key to how the cell recognizes and processes the DNA damage, ultimately influencing the mutagenic potential of the adduct. nih.govnih.gov

Interactions of this compound with Cellular Receptors and Signaling Pathways

Modulation of Steroid Hormone Receptors (e.g., Estrogen Receptor Alpha, Androgen Receptor) by this compound or its Precursors

Steroid hormone receptors, such as the Estrogen Receptor Alpha (ERα) and the Androgen Receptor (AR), are ligand-activated transcription factors that play pivotal roles in development, reproduction, and cellular proliferation. nih.govmdpi.comnih.gov Dysregulation of their signaling is implicated in various diseases, including cancer. aacrjournals.orgdntb.gov.ua

PhIP has been shown to possess estrogenic activity. Studies have indicated that PhIP can bind to and activate ERα, leading to the transcription of estrogen-responsive genes. nih.gov ERα is a key driver in a majority of breast cancers, and its activation by exogenous compounds can promote cell proliferation. nih.gov The activation of ERα by ligands induces a conformational change, leading to its dimerization and binding to estrogen response elements in the DNA. thermofisher.com

Similarly, the Androgen Receptor (AR) is crucial for male sexual development and is a primary target in prostate cancer therapy. mdpi.comnih.gov The binding of androgens to the AR initiates its translocation to the nucleus, where it regulates the expression of target genes. wikipedia.orgevotec.com While direct modulation of the AR by this compound is less characterized, the ability of related compounds to interact with steroid receptors suggests a potential for such interactions. The structural flexibility of the AR ligand-binding domain allows it to accommodate a variety of ligands, including non-steroidal compounds. nih.gov

Interactive Table: Overview of Steroid Hormone Receptor Function

Receptor Primary Endogenous Ligand(s) Function Role in Disease
Estrogen Receptor Alpha (ERα) Estradiol Regulates female reproductive functions, bone density, and other physiological processes. thermofisher.com A key driver in the majority of breast cancers. nih.govaacrjournals.org
Androgen Receptor (AR) Testosterone, Dihydrotestosterone (DHT) Mediates male sexual development and maintains male secondary characteristics. mdpi.comnih.gov Central to the development and progression of prostate cancer. mdpi.comnih.gov

Induction of Oxidative Stress and Reactive Species Generation by this compound

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates. nih.govmdpi.com ROS, such as superoxide (B77818) anions (O2•−), hydrogen peroxide (H2O2), and hydroxyl radicals (•OH), can damage cellular components including DNA, proteins, and lipids. nih.govnih.govmdpi.com

The metabolic activation of PhIP can contribute to the generation of ROS. The N-hydroxy metabolite of PhIP, in the presence of certain metal ions like copper, can be oxidized to a hydronitroxide radical, which can lead to the production of ROS. researchgate.net This process can induce oxidative DNA damage, such as the formation of 8-oxo-2'-deoxyguanosine, a marker of oxidative stress. researchgate.net

Studies have shown that PhIP exposure can decrease resistance to oxidative stress. researchgate.net In addition to ROS, reactive nitrogen species (RNS), such as nitric oxide (NO) and peroxynitrite, are also important signaling molecules and mediators of cellular damage. nih.govnih.gov The interplay between ROS and RNS is complex, and their overproduction during inflammatory conditions can lead to significant cellular injury. nih.gov The induction of oxidative stress by this compound represents another pathway, alongside direct DNA adduction, through which this compound can exert its toxic effects.

Influence on Cellular Checkpoint Regulation and DNA Repair Mechanisms

There is a lack of specific studies investigating the direct influence of this compound on cellular checkpoint regulation and DNA repair mechanisms. The genotoxic effects that trigger these cellular responses are characteristic of the parent compound, PhIP, following its metabolic activation.

The bioactivation of PhIP involves N-hydroxylation at the exocyclic amino group (N2), primarily by cytochrome P450 enzymes, to form N2-OH-PhIP. aacrjournals.orgebi.ac.uk This metabolite can be further esterified to a highly reactive nitrenium ion that covalently binds to DNA, forming bulky adducts, predominantly at the C8 position of guanine (C8-dG-PhIP). aacrjournals.orgpnas.orgnih.gov

The formation of these bulky DNA adducts by PhIP is a critical event that activates cellular defense mechanisms:

Cell Cycle Checkpoint Activation: The presence of PhIP-DNA adducts can cause replication fork stalling, leading to the activation of DNA damage response (DDR) pathways. nih.gov Studies on PhIP have shown it can induce an S-phase cell cycle delay or arrest. aacrjournals.org This response is mediated by the ATR-CHK1 signaling pathway, which is activated to allow time for DNA repair and to prevent the propagation of damaged DNA. nih.gov

DNA Repair Mechanisms: The bulky C8-dG-PhIP adducts are primarily repaired by the Nucleotide Excision Repair (NER) pathway, a complex process that removes helix-distorting lesions from the DNA. nih.govunimedizin-mainz.denih.gov The efficiency of this repair can determine the mutagenic outcome of PhIP exposure. oup.com

Since N2-methylation blocks the initial and necessary N-hydroxylation step for bioactivation, this compound is not expected to form the C8-dG-PhIP adduct. Consequently, it is unlikely to trigger the same DNA damage and subsequent checkpoint and repair responses that are well-documented for PhIP.

Cellular and Subcellular Responses to this compound Exposure (In Vitro and Non-Human In Vivo Models)

Investigation of Selective Cellular Toxicity in Specific Cell Lineages (e.g., dopaminergic neurons)

Specific data on the selective cellular toxicity of this compound, particularly in dopaminergic neurons, is explicitly noted as limited in the scientific literature. vulcanchem.com However, extensive research has been conducted on the parent compound, PhIP, and its primary reactive metabolite, N2-OH-PhIP.

In vitro studies using primary mesencephalic cultures from rat embryos have demonstrated that both PhIP and N2-OH-PhIP are selectively toxic to dopaminergic neurons. nih.govresearchgate.net This toxicity manifests as a dose-dependent decrease in the percentage of tyrosine hydroxylase-positive (TH+) neurons and a reduction in neurite length in surviving neurons. nih.gov In contrast, another metabolite, 4'-OH-PhIP, did not show significant neurotoxicity. nih.gov The proposed mechanism for this selective toxicity is the induction of oxidative stress. nih.govresearchgate.net In vivo studies have supported these findings, showing that acute exposure to PhIP can cause oxidative damage in dopaminergic neurons of the substantia nigra in mice. nih.gov

Given that this compound is a product of a likely detoxification pathway that competes with the formation of the neurotoxic N2-OH-PhIP metabolite, its potential for selective toxicity is presumed to be significantly lower, though this has not been experimentally verified in detail. vulcanchem.com

Table 1: Comparative Neurotoxicity of PhIP and its Metabolites in Primary Rat Dopaminergic Neurons (In Vitro)

Compound Concentration Effect on Dopaminergic Neurons Putative Mechanism Reference
PhIP 1 µM 37% decrease in cell count; neurite retraction Oxidative Stress nih.gov
N2-OH-PhIP 1 µM 49% decrease in cell count Oxidative Stress nih.gov
4'-OH-PhIP Up to 1 µM No detectable neurotoxicity N/A nih.gov
This compound N/A Data not available N/A vulcanchem.com

Impact on Gene Expression and Proteomic Profiles

There are no dedicated studies examining the global impact of this compound on gene expression or proteomic profiles. Research in this area has focused on the parent compound, PhIP.

Exposure of various human cell lines (e.g., Caco-2, HepG2, adipocytes) to PhIP has been shown to modulate the expression of genes involved in key signaling pathways, such as the JAK/STAT and MAPK pathways, which are related to inflammation and cancer. nih.gov Furthermore, bioinformatic analyses of gene datasets from peripheral blood mononuclear cells exposed to PhIP identified gene modules associated with mRNA transcriptional regulation and mitochondrial function. mdpi.com

Because this compound formation represents a detoxification step, its impact on gene expression and proteomic profiles is expected to differ significantly from that of the parent compound, which induces a robust stress response linked to its genotoxicity. However, without direct experimental evidence, the specific cellular programs affected by this compound remain unknown.

Protein Adduct Formation and Characterization

The formation of protein adducts by PhIP is dependent on its metabolic activation to electrophilic intermediates, a pathway that is blocked by N2-methylation. The literature describes the formation of PhIP adducts with serum albumin, the most abundant protein in plasma. nih.govberkeley.edu

Reactive PhIP metabolites, such as N-acetoxy-PhIP or 2-nitroso-PhIP (derived from N2-OH-PhIP), react with nucleophilic sites on proteins. nih.govosti.gov The primary site of adduction on human serum albumin is the cysteine residue at position 34 (Cys34). nih.govosti.gov The resulting adduct is an acid-labile sulfinamide bond formed between the sulfur of the cysteine and the N2-amino group of PhIP. osti.gov These protein adducts have been investigated as potential long-term biomarkers of PhIP exposure. berkeley.eduosti.gov

Since this compound lacks the exocyclic amino group necessary for conversion into the reactive nitrenium or nitroso intermediates, it is not expected to form these characteristic sulfinamide protein adducts. No studies have been published that identify or characterize any protein adducts formed directly from this compound.

Table 2: Characterized Protein Adducts of PhIP Metabolites

Reactive Metabolite Target Protein Adduct Site Type of Linkage Reference
N-oxidized PhIP Human Serum Albumin Cysteine-34 Sulfinamide (Cys-S(O)-N-PhIP) nih.govosti.gov
N-acetoxy-PhIP Peptide (model) Cysteine Sulfenamide (Cys-S-N-PhIP) berkeley.edu
This compound N/A Data not available Data not available

Analytical Methodologies for Detection and Characterization of N2 Methyl Phip

Sample Preparation and Extraction Techniques for N2-Methyl-PhIP from Biological and Food Matrices

Effective analysis of this compound is contingent upon robust sample preparation protocols that isolate and concentrate the analyte from complex sample matrices such as tissues, urine, and cooked meats. vulcanchem.com These procedures are crucial for removing interfering substances that could compromise the accuracy and sensitivity of subsequent analyses.

Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of this compound and its parent compound, PhIP. nih.govnih.gov This method utilizes a solid sorbent material packed into a cartridge to selectively retain the analytes from a liquid sample. The choice of sorbent is critical and depends on the polarity of the target compounds. For PhIP and its metabolites, which span a range of polarities, various SPE phases are employed. Common choices include reversed-phase sorbents like C18 and polymeric sorbents such as Oasis HLB, which are effective for retaining hydrophobic and moderately polar compounds. oup.cominnoteg-instruments.com Ion-exchange cartridges, particularly cation exchange (e.g., SCX), are also used to specifically target the amine functional groups present in these molecules. nih.gov The process generally involves conditioning the cartridge, loading the sample, washing away impurities with a weak solvent, and finally eluting the analytes of interest with a stronger organic solvent, which is often then evaporated and reconstituted in a smaller volume for analysis. organomation.comorganomation.com

Liquid-Liquid Extraction (LLE) is another fundamental technique often used in sequence with SPE. clinmedjournals.org This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent (e.g., ethyl acetate). researcher.lifenih.gov For instance, after an initial extraction from a food matrix, the sample might be acidified and then subjected to LLE to partition the protonated amines into the aqueous phase, leaving non-basic impurities in the organic phase. The pH is then adjusted to be alkaline, and a second LLE is performed to extract the neutral amines back into an organic solvent. researcher.life

Advanced and miniaturized extraction techniques have also been developed to improve efficiency and reduce solvent consumption. These include hollow-fibre supported liquid membrane (HF-SLM) extraction, which has been successfully applied for the extraction of PhIP from urine and plasma samples. nih.gov

Table 1: Overview of Solid-Phase Extraction (SPE) Methods for PhIP and its Metabolites

Sorbent Type Matrix Purpose Reference(s)
Oasis HLB Human Urine Extraction of PhIP metabolites oup.com
C18 (Reversed-Phase) DNA Adduct Samples Enrichment of PhIP-DNA adducts nih.gov
SCX (Strong Cation Exchange) Food Samples Quantitation of various heterocyclic amines nih.gov
XAD-2 Resin Fried Beef Initial isolation and purification of PhIP nih.govresearcher.life
Blue Cotton Fried Beef Adsorption and purification of PhIP nih.gov

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures, and both liquid and gas chromatography are employed for the separation of this compound and related compounds prior to detection.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of heterocyclic amines (HAAs) like PhIP. nih.gov The separation is typically achieved using reversed-phase columns (e.g., C18) where a polar mobile phase, often a mixture of water, acetonitrile, and modifiers like formic or acetic acid, is used to elute the compounds. nih.govmdpi.com

For detection, a Fluorescence Detector (FLD) offers high sensitivity and selectivity for fluorescent compounds like PhIP. mdpi.comacs.org The molecule is excited by light at a specific wavelength and the emitted light at a longer wavelength is measured. This property allows for the detection of PhIP at very low levels (ng/g) in complex food samples like roasted meat. mdpi.com While PhIP itself is fluorescent, derivatization with a fluorescent agent can sometimes be employed to enhance the sensitivity for other non-fluorescent or weakly fluorescent HAAs. nih.gov The combination of HPLC with FLD provides a robust method for quantifying PhIP in various matrices. acs.org

Gas Chromatography (GC) is a powerful separation technique for volatile and semi-volatile compounds. researchgate.net In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a capillary column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. researchgate.net Common carrier gases include helium, hydrogen, and nitrogen. organomation.com

The application of GC for the analysis of heterocyclic amines like PhIP and this compound often requires a derivatization step. This is because these compounds have relatively high polarity and low volatility due to the presence of amine groups, which can lead to poor peak shape and thermal degradation in the GC system. Derivatization converts the polar amine groups into less polar, more volatile derivatives, making them more amenable to GC analysis. While less common than LC methods for PhIP analysis, GC can provide high-resolution separations.

Mass Spectrometric Identification and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a powerful tool for both the identification and precise quantification of analytes.

The coupling of HPLC with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the quantitative analysis of this compound and its parent compound in biological samples. vulcanchem.comresearchgate.net This technique combines the separation power of LC with the high selectivity and sensitivity of MS/MS. conicet.gov.ar

In an LC-MS/MS system, compounds eluting from the LC column are ionized, typically using an electrospray ionization (ESI) source. The resulting ions are then directed into the first mass analyzer, which selects a specific precursor ion (e.g., the molecular ion of this compound). This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. This process, known as Selected Reaction Monitoring (SRM), is highly specific and allows for accurate quantification even in the presence of complex matrix interferences. nih.govnih.gov The use of stable isotope-labeled internal standards (e.g., deuterium-labeled PhIP) is crucial for correcting for matrix effects and variations in extraction recovery, ensuring high accuracy and precision. nih.gov This method has been successfully used to quantify PhIP metabolites in human urine after the consumption of cooked chicken. oup.com

Table 2: Example LC-MS/MS Parameters for Heterocyclic Amine Analysis

Parameter Setting Purpose Reference(s)
Chromatography System Waters NanoAcquity UPLC Provides high-resolution separation of analytes. nih.gov
Column Magic C18AQ Reversed-Phase Separates PhIP and AαC based on hydrophobicity. nih.gov
Mobile Phase Water/Acetonitrile with Formic Acid Creates a gradient to elute compounds with different polarities. nih.gov
Ionization Source Electrospray Ionization (ESI) Generates charged ions from the eluting compounds for MS analysis. core.ac.uk
Mass Spectrometer Triple Quadrupole Allows for tandem MS (MS/MS) for high selectivity. core.ac.uk
Scan Mode Selected Reaction Monitoring (SRM) Provides high specificity and sensitivity for quantification. nih.gov
Internal Standards [¹³C₆]-AαC, [²H₃C]-PhIP Corrects for analytical variability and matrix effects. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for the structural confirmation of volatile and semi-volatile organic compounds. organomation.comcapes.gov.br After separation by GC, the eluting compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The EI process generates a unique fragmentation pattern, or mass spectrum, which serves as a molecular "fingerprint" for a specific compound. psu.edu

For the analysis of this compound and PhIP, a derivatization step is generally required to increase their volatility. The resulting mass spectrum of the derivatized analyte can then be compared to a library of known spectra or to the spectrum of an authentic standard for unambiguous identification. This makes GC-MS an excellent tool for confirming the identity of a compound detected by other methods. capes.gov.br For instance, GC-MS operating in selected ion monitoring (SIM) mode, where only specific characteristic ions are monitored, can provide highly sensitive and selective confirmation of the presence of the analyte. nih.gov

Compound Name Reference Table

Abbreviation / Trivial NameFull Chemical Name
PhIP2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688)
This compound2-(methylamino)-1-methyl-6-phenylimidazo[4,5-b]pyridine
IQ2-amino-3-methylimidazo[4,5-f]quinoline
MeIQ2-amino-3,4-dimethylimidazo[4,5-f]quinoline
MeIQx2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline
4,8-DiMeIQx2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline
AαC2-amino-9H-pyrido[2,3-b]indole
Norharman9H-pyrido[3,4-b]indole
Harman1-methyl-9H-pyrido[3,4-b]indole
DMIP2-amino-1,6-dimethylimidazo[4,5-b]pyridine
Aoc2-amino-9H-pyrido[2,3-b]indol-2-one

High-Resolution Mass Spectrometry and Adductomics Approaches

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the sensitive and specific detection of this compound and its related adducts. europa.euacs.org This technique's ability to provide accurate mass measurements allows for the determination of elemental compositions, which is crucial for identifying unknown metabolites and DNA adducts. researchgate.netmdpi.com

Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary tool for analyzing DNA modifications. researchgate.netresearchgate.net Specifically, liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has been developed for the sensitive and selective analysis of PhIP and its metabolites, including this compound. researchgate.net In these methods, the compound is first separated from a complex mixture by liquid chromatography and then ionized before being introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS or MS²) further fragments the parent ion, producing a characteristic spectrum that serves as a structural fingerprint for the molecule. nih.gov For instance, the MS² fragmentation of this compound yields specific fragment ions that aid in its definitive identification. nih.gov

Adductomics , a specialized field within metabolomics, focuses on the comprehensive analysis of DNA and protein adducts. nih.govacs.org This approach is vital for discovering novel DNA adducts and understanding their biological significance. nih.gov HRMS-based adductomics strategies, such as data-dependent acquisition (DDA) and data-independent acquisition (DIA), have shown great promise for the trace-level screening of DNA adducts. mdpi.comnih.gov These methods can identify DNA adducts of PhIP in various tissues, providing insights into its carcinogenic mechanisms. nih.gov A key technique in adductomics is the monitoring of the neutral loss of the deoxyribose moiety, a common fragmentation pathway for DNA adducts, which helps to specifically screen for these modifications in complex biological samples. nih.govacs.org

Analytical TechniqueApplication for this compoundKey Features
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement for elemental composition determination. researchgate.netmdpi.comHigh resolving power and mass accuracy.
LC-ESI-MS/MS Sensitive and selective detection and quantification of this compound and its metabolites. researchgate.netCombines separation power of LC with specificity of MS/MS. researchgate.net
Adductomics (HRMS-based) Comprehensive screening and discovery of this compound-DNA adducts. nih.govacs.orgEmploys DDA and DIA for broad-based screening. mdpi.comnih.gov
Neutral Loss Monitoring Specific detection of DNA adducts by monitoring the loss of the deoxyribose group. nih.govacs.orgHighly specific for nucleoside adducts. acs.org

Immunochemical Detection Methods (e.g., ELISA)

Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a complementary approach to mass spectrometry for the detection of specific compounds. clinical-laboratory-diagnostics.comresearchgate.net These techniques rely on the highly specific binding between an antibody and its target antigen. clinical-laboratory-diagnostics.com

A competitive ELISA can be developed for the quantification of this compound or its derivatives in biological samples like urine. acs.org In this format, a known amount of labeled this compound competes with the this compound in the sample for binding to a limited number of specific antibody sites. r-biopharm.com The resulting signal is inversely proportional to the concentration of this compound in the sample.

The development of monoclonal antibodies (MAbs) specific to a particular compound or its adduct is a critical first step. acs.org For example, MAbs have been successfully generated for the detection of other modified nucleobases, demonstrating the feasibility of this approach. acs.org While highly sensitive, a key consideration for immunochemical assays is the potential for cross-reactivity, where the antibody may bind to structurally similar compounds, leading to inaccurate quantification. researchgate.net Therefore, the specificity of the antibody used is paramount. fn-test.com

MethodPrincipleAdvantagesLimitations
Competitive ELISA Competition between sample antigen and labeled antigen for antibody binding sites. r-biopharm.comHigh sensitivity, suitable for high-throughput screening. caymanchem.comPotential for cross-reactivity with structurally related compounds. researchgate.net

Development of Standard Reference Materials and Internal Standards for this compound Analysis

Accurate quantification in analytical chemistry relies heavily on the use of well-characterized standard reference materials (SRMs) and internal standards (IS). greenrivertech.com.twwell-labs.comnoaa.gov

Standard Reference Materials (SRMs) are highly purified and certified materials with known concentrations of specific analytes. nist.gov They are produced by national metrology institutes like the National Institute of Standards and Technology (NIST) and are used to calibrate instruments and validate analytical methods, ensuring the accuracy and traceability of measurements. noaa.govjodc.go.jp For this compound, an SRM would consist of a certified solution of the pure compound. nist.gov

Internal Standards (IS) are compounds added to a sample in a known amount before analysis. greenrivertech.com.tw They are crucial for correcting for variations in sample preparation and instrument response. well-labs.com An ideal internal standard is structurally similar to the analyte but not naturally present in the sample. well-labs.com For the analysis of PhIP and its metabolites, isotopically labeled analogues, such as [2H3C]-PhIP, are often used as internal standards. nih.gov These standards have the same chemical properties as the analyte but a different mass, allowing them to be distinguished by the mass spectrometer. The use of such standards significantly improves the precision and accuracy of quantification. nih.gov

The development and availability of certified reference materials and appropriate internal standards for this compound are essential for ensuring the reliability and comparability of analytical data across different laboratories and studies. iaea.orglgcstandards.com

Standard TypePurposeExample for PhIP Analysis
Standard Reference Material (SRM) Instrument calibration and method validation. nist.govA certified solution of pure this compound.
Internal Standard (IS) Correction for analytical variability. greenrivertech.com.twwell-labs.comIsotopically labeled PhIP, such as [2H3C]-PhIP. nih.gov

Comparative Research and Structure Activity Relationships of N2 Methyl Phip

Comparative Analysis of N2-Methyl-PhIP with Parent PhIP and Other Heterocyclic Amines

The study of this compound, a derivative of the potent food mutagen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), necessitates a comparative approach to understand its unique chemical and biological identity. PhIP is the most abundant heterocyclic aromatic amine (HAA) found in cooked meats and fish. vulcanchem.compnas.org

The formation of PhIP and its N2-methylated metabolite occurs through fundamentally different processes. PhIP is generated during high-temperature cooking (above 150°C) of protein-rich foods. mdpi.com Its formation pathway involves the Maillard reaction, specifically the condensation of amino acids like phenylalanine with creatinine (B1669602). mdpi.comfrontiersin.org The kinetics of PhIP formation are influenced by factors such as temperature, heating time, and the specific amino acid precursors present. mdpi.com For instance, the rate constant (k) for PhIP formation increases with temperature, and studies show phenylalanine is a major precursor. mdpi.com The activation energy for PhIP formation has been reported to be significantly lowered in the presence of lipid oxidation products, which can promote the Strecker degradation of phenylalanine to phenylacetaldehyde, a key intermediate. nih.gov

In stark contrast, this compound is not a product of cooking. It is a metabolite formed in vivo after the ingestion of PhIP. vulcanchem.comnih.gov Its formation pathway is a metabolic process where a methyl group is attached to the N2-position of the exocyclic amino group of the parent PhIP molecule. vulcanchem.comnih.gov This methylation is catalyzed by methyltransferase enzymes and represents a detoxification route. vulcanchem.com This pathway competes with the primary bioactivation pathway of PhIP, which is N-hydroxylation. vulcanchem.com Therefore, the kinetics of this compound formation are governed by metabolic enzyme kinetics within the body, rather than the chemical kinetics of food pyrolysis.

Table 1: Comparison of Formation Pathways for PhIP and this compound

Feature PhIP (Parent Compound) This compound (Metabolite)
Origin Pyrolysis during high-temperature cooking of food. mdpi.comfrontiersin.org In vivo metabolism after ingestion of PhIP. vulcanchem.comnih.gov
Primary Precursors Phenylalanine and creatinine. frontiersin.org PhIP. vulcanchem.com
Chemical Process Maillard reaction and Strecker degradation. frontiersin.orgnih.gov Enzymatic methylation. vulcanchem.com
Key Influencing Factors Cooking temperature, time, food composition. mdpi.com Enzyme activity (methyltransferases), individual metabolic variations. vulcanchem.com

| Significance | Formation of a dietary pro-carcinogen. | Metabolic detoxification of PhIP. vulcanchem.com |

The metabolic fate of PhIP is complex, involving multiple enzymatic systems that lead to either bioactivation or detoxification. The primary enzymes involved in PhIP metabolism are the cytochrome P450s (CYPs), particularly CYP1A2, which catalyzes the N-hydroxylation of PhIP to form 2-hydroxyamino-PhIP (N2-OH-PhIP). oup.comnih.gov This metabolite is a precursor to a reactive nitrenium ion that can form DNA adducts. pnas.org Other CYPs like CYP1A1 and CYP1B1 also contribute to forming N2-OH-PhIP and the detoxified metabolite 4'-hydroxy-PhIP (4'-OH-PhIP). oup.comresearchgate.net

The formation of this compound occurs via a distinct enzymatic pathway involving methyltransferases. vulcanchem.com This N-methylation represents a competitive detoxification mechanism that reduces the amount of PhIP available for the more dangerous N-hydroxylation pathway. vulcanchem.com The metabolic profile of an individual can thus be characterized by the balance between these activating (N-hydroxylation) and detoxifying (N-methylation, 4'-hydroxylation, and glucuronidation) pathways. vulcanchem.comoup.com

There are also significant species differences in PhIP metabolism. For example, human liver UDP-glucuronosyltransferases favor conjugation at the N2 position of PhIP and N2-OH-PhIP, whereas rat enzymes prefer the N3 position. oup.com Similarly, human CYP1A2 is highly regioselective for N-oxidation (bioactivation), while rodent CYP1A2 produces both N-oxidation and ring-oxidation (detoxification) products at comparable rates. nih.gov

Table 2: Key Metabolic Pathways of PhIP

Pathway Key Enzyme(s) Primary Metabolite(s) Biological Significance
N-hydroxylation CYP1A2, CYP1A1, CYP1B1. oup.comnih.gov N2-OH-PhIP. nih.gov Bioactivation to a genotoxic species. pnas.org
Ring-hydroxylation CYP1A1, CYP1A2, CYP1B1. oup.com 4'-OH-PhIP. oup.com Detoxification. oup.com
N-methylation Methyltransferases. vulcanchem.com This compound. nih.gov Detoxification, competes with N-hydroxylation. vulcanchem.com

| Glucuronidation | UDP-glucuronosyltransferases (UGTs). oup.com | PhIP-glucuronides, N2-OH-PhIP-glucuronides. nih.gov | Detoxification and elimination. nih.gov |

The different metabolic fates of PhIP derivatives lead to vastly different molecular interactions and biological outcomes. The genotoxicity of PhIP is initiated by its metabolic activation to N2-OH-PhIP, which is further esterified to a reactive nitrenium ion. pnas.org This electrophilic intermediate covalently binds to DNA, primarily at the C8 position of guanine (B1146940), forming the dG-C8-PhIP adduct. pnas.org This DNA adduct is a bulky lesion that can disrupt DNA replication and transcription, leading to mutations and potentially cancer. pnas.org

In contrast, metabolites formed through detoxification pathways, such as this compound and 4'-OH-PhIP, have distinct biological response profiles. The methylation at the N2-amino group in this compound blocks the site required for the metabolic activation (N-hydroxylation) that leads to DNA adduct formation. Therefore, this compound is considered a detoxification product with significantly reduced or no genotoxicity. vulcanchem.com

Research has also uncovered non-carcinogenic biological effects. Studies on primary dopaminergic neurons have shown that both PhIP and its activated metabolite N-OH-PhIP are selectively neurotoxic, causing a reduction in neuron count and neurite length. oup.com Conversely, the detoxified metabolite 4'-OH-PhIP did not produce detectable neurotoxicity, highlighting how different metabolic pathways for the same parent compound can lead to profoundly different biological responses. oup.com The biological response to this compound has not been as extensively characterized, but as a detoxified product, it is expected to lack the specific neurotoxic and genotoxic effects associated with PhIP and N-OH-PhIP.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives and Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound, such studies would explore how modifications to its structure alter its metabolic stability and interactions.

Computational methods are powerful tools for predicting and analyzing molecular interactions. Molecular docking and modeling can simulate the binding of ligands like PhIP and its derivatives to the active sites of metabolic enzymes or DNA. frontiersin.org

For instance, modeling studies have been used to investigate how the dG-C8-PhIP adduct is accommodated within the active site of DNA polymerases. nih.gov These simulations can reveal steric hindrances and changes in molecular dynamics that explain how the adduct causes polymerase stalling and mutations. nih.gov

In the context of this compound, computational approaches could be used to model its interaction with the same enzymes that metabolize PhIP, such as CYP1A2. By comparing the docking scores and binding conformations of PhIP and this compound, researchers can elucidate the structural basis for their different metabolic fates. The presence of the methyl group at the N2 position can be modeled to understand how it sterically and electronically hinders the N-hydroxylation reaction catalyzed by CYP1A2. nih.gov Furthermore, modeling can be employed to investigate non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical for ligand-protein binding. researchgate.net

The synthesis of chemical analogs with systematic structural modifications is a cornerstone of SAR studies. By creating a library of this compound analogs and evaluating their biological properties, researchers can gain deep mechanistic insights. diva-portal.org

While specific synthetic work on this compound analogs is not widely reported, studies on related structures provide a clear blueprint for such investigations. For example, research on N2-substituted guanine derivatives has shown that modifying the N2 position can yield potent inhibitors of specific enzymes like cyclin-dependent kinases. nih.gov Similarly, the synthesis and evaluation of N2-modified cap analogs for mRNA have demonstrated that substituents at the N2 position can dramatically alter molecular properties, including binding affinity and translational efficiency. frontiersin.orgnih.gov

An SAR study on this compound could involve synthesizing analogs with different alkyl or aryl groups at the N2 position or modifying other parts of the imidazopyridine ring. These analogs would then be evaluated in a battery of assays to assess:

Metabolic stability in the presence of various enzyme systems.

Inhibitory potential against key enzymes like CYPs.

Cytotoxicity and specific biological responses in relevant cell lines.

The data gathered from these evaluations would help to construct a comprehensive SAR model, clarifying which structural features are critical for the detoxification profile of this compound and providing a rational basis for designing novel molecular probes or modulators of HAA metabolism. researchgate.net

Table of Mentioned Compounds

Compound Name Abbreviation
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine PhIP
N2-Methyl-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine This compound
2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine N2-OH-PhIP, HONH-PhIP
4'-hydroxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine 4'-OH-PhIP
N2-(2'-deoxyguanosin-8-yl)-PhIP dG-C8-PhIP
Phenylalanine Phe
Phenylacetaldehyde
Creatinine

Future Research Trajectories in N2 Methyl Phip Science

Untargeted Metabolomics and Adductomics for Comprehensive N2-Methyl-PhIP Characterization

Untargeted metabolomics and adductomics represent powerful future strategies for the comprehensive characterization of this compound. Untargeted metabolomics aims to capture and quantify a wide array of small molecules in a biological sample, providing a snapshot of the metabolome under specific conditions. acs.orgfrontiersin.orgnih.gov This global profiling approach can reveal the full spectrum of metabolites related to PhIP exposure, including previously unidentified downstream products of this compound. acs.orgnih.gov For instance, a reexamination of PhIP metabolism using advanced mass spectrometry and chemometrics successfully identified both this compound and a novel metabolite, 4'-hydroxy-N2-methyl-PhIP, significantly expanding the known metabolic map. nih.gov

Adductomics, the system-wide study of DNA or protein adducts, is crucial for understanding the genotoxic potential of xenobiotic metabolites. spectroscopyonline.com DNA adductomic analysis using techniques like wide-scan data-independent mass spectrometry has been instrumental in screening for and identifying adducts such as N-(2'-deoxyguanosin-8-yl)-PhIP in human tissues. spectroscopyonline.comnih.gov Future research will apply these untargeted screening methods to specifically search for adducts formed by this compound or its further metabolites. This will help clarify whether N2-methylation is a detoxification pathway or if it leads to the formation of unique, potentially harmful, adducts that have so far been overlooked. The integration of these omics platforms promises a more holistic understanding of this compound's metabolic fate and biological consequences.

Table 1: Application of Untargeted Omics in this compound Research
TechniquePrimary GoalKey Information Gained for this compoundPotential Future Discoveries
Untargeted MetabolomicsGlobal profiling of all detectable small-molecule metabolites in a sample. frontiersin.orgIdentification of this compound and its hydroxylated derivatives (e.g., 4'-hydroxy-N2-methyl-PhIP). nih.govDiscovery of novel downstream metabolites; understanding pathways affected by N2-methylation.
AdductomicsComprehensive screening for DNA and protein adducts. spectroscopyonline.comCharacterization of the primary PhIP-DNA adduct (dG-C8-PhIP). nih.govacs.orgIdentification of unique adducts formed specifically by this compound; assessing its direct genotoxic potential.

Advanced Spectroscopic Techniques for this compound Structural and Conformational Analysis (e.g., NMR for adducts)

The precise structural and conformational analysis of this compound and its biological adducts is critical for understanding its interactions with macromolecules like DNA and proteins. Advanced spectroscopic techniques are at the forefront of this endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for determining the three-dimensional structure of carcinogen-DNA adducts in solution. pnas.orgacs.org Studies on the major PhIP adduct, C8-dG-PhIP, have utilized a combination of NMR experiments such as NOESY, TOCSY, and COSY to elucidate its conformation within a DNA duplex, revealing significant helical distortions. pnas.org Future research will undoubtedly apply these sophisticated NMR methods to study the adducts of this compound, should they be identified. This will be essential to determine how the N2-methyl group alters the adduct's structure and its impact on DNA integrity and repair processes.

In parallel, advanced mass spectrometry (MS) techniques will continue to be indispensable. High-resolution MS platforms like Orbitrap and MALDI-TOF MS provide highly accurate mass measurements crucial for confirming the elemental composition of novel metabolites and adducts. osti.govnih.gov Tandem mass spectrometry (MS/MS or MSn) allows for detailed structural characterization through fragmentation analysis. nih.govacs.org The combination of liquid chromatography with electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS) is a cornerstone for both quantifying known metabolites like PhIP-N2-Glucuronide and characterizing unknown adducts, such as the acid-labile sulfinamide adduct formed between PhIP and albumin. osti.govnih.gov

Table 2: Spectroscopic Techniques for this compound Analysis
TechniquePrimary ApplicationSpecific MethodsRelevance to this compound Research
Nuclear Magnetic Resonance (NMR)3D structure and conformational analysis of adducts in solution. pnas.orgNOESY, TOCSY, COSY, HMQC. pnas.orgnih.govDetermining the precise structure of this compound-DNA adducts and assessing their impact on DNA conformation.
Mass Spectrometry (MS)Identification, characterization, and quantification of metabolites and adducts. nih.govLC-ESI/MS/MS, High-Resolution MS (Orbitrap), MALDI-TOF. osti.govnih.govConfirming the identity of this compound metabolites and characterizing the structure of protein and DNA adducts.
Vibrational SpectroscopyInvestigating vibrational modes of a system. nih.govInfrared (IR) Spectroscopy, Raman Spectroscopy. acs.orgProviding complementary structural information on this compound and its interaction with biological targets.
UV-Vis SpectroscopyCharacterizing electronic transitions and quantifying compounds. nih.govUV-Vis Spectrophotometry.Assessing purity and concentration of synthesized this compound standards and studying electronic properties.

Systems Biology Approaches to Elucidate this compound Perturbations at the Omics Level

Systems biology offers a framework to understand the complex, network-level perturbations caused by xenobiotics like this compound. nih.govmdpi.com This approach moves beyond studying single endpoints by integrating multiple layers of "omics" data—including genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive models of cellular responses. d-nb.infonih.govfrontlinegenomics.com Future research will leverage systems biology to decipher the full impact of this compound, transitioning from identifying its presence to understanding its functional consequences. nih.gov

By correlating the abundance of this compound (metabolomics) with changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can identify the specific pathways and biological networks that are perturbed. nih.gov For example, studies on the parent compound PhIP have shown it induces widespread changes in microRNA (miRNA) expression, a regulatory layer that can be integrated into systems-level models. medchemexpress.com A key future trajectory will be to apply multi-omics profiling to cell models or tissues exposed to this compound. This will help to answer critical questions: Does N2-methylation alter the landscape of perturbed genes compared to PhIP? Does it affect different protein-protein interaction networks? mdpi.com By constructing and analyzing these integrated networks, it will be possible to generate new hypotheses about the compound's mechanism of action and identify key molecular players that mediate its biological effects. nih.gov

Table 3: Systems Biology and Multi-Omics for this compound Research
Omics LevelData AcquiredPotential Insights for this compound
MetabolomicsAbundance of this compound and other small molecules. nih.govQuantifies the metabolic burden and maps its biotransformation.
TranscriptomicsChanges in mRNA levels (gene expression). nih.govIdentifies genes and signaling pathways transcriptionally regulated by this compound.
ProteomicsChanges in protein abundance and post-translational modifications.Reveals the functional protein-level response to this compound exposure.
AdductomicsProfile of DNA/protein adducts. acs.orgAssesses the direct interaction of the metabolite with macromolecules.
Integrated Analysis Construction of biological networks and pathways. nih.govElucidates the overall mechanism of action and identifies key nodes perturbed by this compound.

Development of Novel Analytical Probes and Biosensors for this compound Detection

A significant challenge in studying specific metabolites is their rapid and sensitive detection in complex biological matrices. A promising future research direction is the development of novel analytical probes and biosensors designed specifically for this compound. While current detection relies heavily on sophisticated and lab-based instrumentation like LC-MS/MS, new probes could offer alternative, and potentially more direct, methods of analysis. nih.gov

Future work could focus on creating fluorescent probes that exhibit a change in their optical properties upon selectively binding to this compound. nih.govacs.org The design of such probes often involves a recognition moiety that specifically interacts with the target analyte, linked to a fluorophore. The binding event triggers a measurable signal, such as a "turn-on" fluorescence emission. researchgate.net Research into probes for other small molecules, such as hydrazine (B178648) or various ions, demonstrates the feasibility of this approach. nih.govacs.org For this compound, this could involve synthesizing molecules that recognize its unique structural features. Another avenue is the development of biosensors, which might incorporate biological recognition elements like antibodies or molecularly imprinted polymers (MIPs). nih.gov These elements would provide high selectivity for this compound and could be integrated onto transducer surfaces to create electrochemical or optical biosensors for real-time monitoring. The creation of these tools would greatly facilitate studies on the kinetics of this compound formation and its distribution in biological systems.

Investigation of Mitigation Strategies at the Molecular and Biochemical Level to Influence this compound Formation and Activity

Since this compound is a metabolite, a primary mitigation strategy involves preventing the formation of its precursor, PhIP. Research has shown that PhIP formation during cooking can be inhibited by various means. nih.gov Adding natural antioxidants from sources like green tea or cassia semen extract can reduce PhIP levels, likely by scavenging free radicals that are essential for its formation. nih.govfrontiersin.org Another effective mechanism is the trapping of PhIP precursors. For example, furfural (B47365) and 5-methyl-2-furfural, formed during the Maillard reaction, can react with phenylalanine to form Schiff base compounds, thereby preventing phenylalanine from participating in the PhIP formation pathway. mdpi.com

A more targeted future strategy will be to investigate the specific biochemical pathways leading to this compound itself. This involves identifying the particular methyltransferase enzymes responsible for adding the methyl group to the N2 position of PhIP. vulcanchem.com Once these enzymes are identified, research can focus on two areas:

Screening for Inhibitors: Developing or identifying compounds, perhaps from natural dietary sources, that can specifically inhibit the activity of these methyltransferases.

Modulating Enzyme Expression: Investigating how dietary or other factors influence the expression of the genes coding for these enzymes.

Such research could lead to targeted dietary recommendations or food processing additives that specifically reduce the metabolic formation of this compound, thereby mitigating any associated biological activity.

Table 4: Potential Mitigation Strategies Targeting PhIP and this compound
StrategyMechanismExamples/TargetsReference
Inhibit PhIP Formation (Precursor Reduction)Scavenging of free radicals required for HAA formation.Vitamin E, phenolic compounds in plant extracts (rosemary, green tea). nih.gov
Inhibit PhIP Formation (Precursor Reduction)Trapping of PhIP precursors like phenylalanine and phenylacetaldehyde.Cassia semen extract, furfural, 5-methyl-2-furfural. frontiersin.orgmdpi.com
Inhibit PhIP Formation (Process Control)Reducing reaction rates by altering physical conditions.Cooking at lower temperatures (150-210 °C). mdpi.com
Inhibit this compound Formation (Metabolic Control)Direct inhibition of the enzymes responsible for N2-methylation.Future research to identify specific methyltransferase inhibitors. vulcanchem.com

Q & A

Q. What experimental methods are recommended for identifying and characterizing N²-Methyl-PhIP in complex matrices?

To identify N²-Methyl-PhIP, use hyphenated techniques like LC-MS/MS (liquid chromatography-tandem mass spectrometry) with isotopic labeling for specificity. Characterization requires ¹H/¹³C NMR to confirm structural integrity and HRMS (high-resolution mass spectrometry) for molecular weight validation. Purity assessment should include HPLC-UV with diode array detection, ensuring ≥95% purity . For complex biological matrices (e.g., cooked meat or plasma), employ solid-phase extraction (SPE) coupled with derivatization to enhance detectability .

Q. How can researchers optimize synthetic protocols for N²-Methyl-PhIP to ensure reproducibility?

Synthetic protocols should detail:

  • Reagent stoichiometry (e.g., molar ratios of precursors like PhIP and methylating agents).
  • Reaction conditions (temperature, pH, and solvent systems such as DMF or DMSO).
  • Purification steps (column chromatography with silica gel or preparative HPLC).
    Include control experiments to rule out side products (e.g., N1-methyl isomers) and validate yields via triplicate trials. Reproducibility requires strict adherence to IUPAC nomenclature and spectral data archiving (e.g., IR, NMR peaks) .

Advanced Research Questions

Q. How should conflicting data on N²-Methyl-PhIP’s mutagenicity be analyzed across in vitro and in vivo models?

Contradictions often arise from:

  • Metabolic activation differences (e.g., S9 liver fractions vs. human CYP1A2 isoforms) .
  • Dose-response variability (sublinear vs. threshold effects).
    To resolve discrepancies, conduct meta-analyses of IC₅₀/EC₅₀ values across studies, applying Hill slope modeling to assess potency. Use comparative genomics to evaluate species-specific metabolic pathways (e.g., murine vs. human CYP450 systems) .

Q. What methodological frameworks are critical for designing dose-response studies of N²-Methyl-PhIP in carcinogenesis research?

Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses:

  • Population : Rodent models (e.g., A/J mice) or human cell lines (HepG2).
  • Intervention : Dose ranges (0.1–100 μM) and exposure durations.
  • Comparison : Negative controls (vehicle-only) and positive controls (e.g., benzo[a]pyrene).
  • Outcome : Tumor incidence (histopathology) or DNA adduct quantification (³²P-postlabeling). Validate results using ANOVA with Tukey’s post hoc test to distinguish dose groups .

Q. How can researchers address reproducibility challenges in N²-Methyl-PhIP’s metabolic profiling?

Key steps include:

  • Standardized metabolite extraction : Use acetonitrile:water (80:20) with 0.1% formic acid for LC-MS compatibility.
  • Interlaboratory validation : Share raw data (mzML files) and processing parameters (e.g., XCMS software settings) via repositories like MetaboLights.
  • Blind analysis : Mask sample identities during spectral interpretation to reduce bias .

Q. What strategies are effective for reconciling contradictory findings in N²-Methyl-PhIP’s epigenetic effects?

Contradictions may stem from:

  • Cell-type specificity (e.g., colon vs. liver cells).
  • Epigenetic assay variability (MeDIP-seq vs. pyrosequencing).
    Apply integrated omics (methylome, transcriptome, and proteome profiling) to identify consensus pathways (e.g., LINE-1 hypomethylation). Use Bayesian hierarchical models to quantify uncertainty across studies .

Methodological Best Practices

Q. How to validate analytical methods for N²-Methyl-PhIP quantification in food matrices?

Follow ICH Q2(R1) guidelines:

  • Linearity : R² ≥ 0.998 across 5–200 ng/mL.
  • Accuracy : Spike recovery (80–120%) in triplicate.
  • Precision : ≤15% RSD for intraday/interday variability.
    Include matrix-matched calibration to correct for ion suppression/enhancement in LC-MS .

Q. What statistical approaches are recommended for time-course studies of N²-Methyl-PhIP adduct formation?

Use mixed-effects models to account for repeated measures (e.g., adduct levels at 0, 24, 48 hours). Apply Kaplan-Meier survival analysis for tumor latency data. Report effect sizes (Cohen’s d) rather than p-values alone .

Data Presentation and Reproducibility

  • Tables : Summarize IC₅₀ values, spectral data, and statistical outputs (mean ± SEM).
  • Figures : Use scatterplots for dose-response curves and heatmaps for omics data.
  • Supplementary Materials : Provide raw NMR spectra, chromatograms, and code for data analysis (R/Python scripts) .

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